molecular formula C20H17N9S B10938277 N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10938277
M. Wt: 415.5 g/mol
InChI Key: XVGRLENSAGVWEW-UHFFFAOYSA-N
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Description

“N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” can be achieved through a multi-step process involving the following key steps:

    Formation of 1-Benzyl-1H-pyrazole: This can be synthesized by the reaction of benzylhydrazine with an appropriate diketone under acidic conditions.

    Synthesis of 5-[4-(1H-1,2,3,4-Tetraazol-1-yl)benzyl]-1,3,4-thiadiazole: This involves the cyclization of a thiosemicarbazide derivative with a benzyl-substituted azide under thermal conditions.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the azole rings, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azole derivatives.

    Substitution: Formation of nitro or halogenated benzyl derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological pathways involving pyrazole and thiadiazole derivatives.

    Medicine: As a potential therapeutic agent targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)amine
  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)amine

Uniqueness

The presence of the 1H-1,2,3,4-tetraazol-1-yl group in the compound provides unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

Molecular Formula

C20H17N9S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[[4-(tetrazol-1-yl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H17N9S/c1-2-4-16(5-3-1)13-28-11-10-18(25-28)22-20-24-23-19(30-20)12-15-6-8-17(9-7-15)29-14-21-26-27-29/h1-11,14H,12-13H2,(H,22,24,25)

InChI Key

XVGRLENSAGVWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CC4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

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